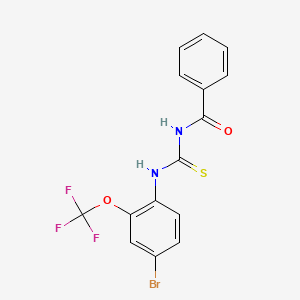

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide

CAS No.:

Cat. No.: VC17997962

Molecular Formula: C15H10BrF3N2O2S

Molecular Weight: 419.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10BrF3N2O2S |

|---|---|

| Molecular Weight | 419.2 g/mol |

| IUPAC Name | N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide |

| Standard InChI | InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24) |

| Standard InChI Key | ANCNDBQXILBBKU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A benzamide moiety (C₆H₅CONH₂), which serves as the foundational scaffold.

-

A carbamothioyl group (-NHC(=S)-), introducing sulfur-based reactivity.

-

A 4-bromo-2-(trifluoromethoxy)phenyl substituent, contributing halogen and electron-withdrawing effects.

The IUPAC name, N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide, reflects this arrangement. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while the bromine atom at the para position influences electronic interactions and steric bulk .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀BrF₃N₂O₂S | |

| Molecular Weight | 419.2 g/mol | |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F | |

| InChIKey | ANCNDBQXILBBKU-UHFFFAOYSA-N |

Spectroscopic and Computational Data

-

LogP (Partition Coefficient): Estimated at 4.12, indicating moderate lipophilicity suitable for membrane permeability.

-

Topological Polar Surface Area (TPSA): 89.3 Ų, suggesting moderate solubility in polar solvents.

-

Hydrogen Bonding: Two donor and four acceptor sites, facilitating interactions with biological targets.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide involves a multi-step sequence:

-

Preparation of 4-Bromo-2-(trifluoromethoxy)aniline: Bromination and trifluoromethoxylation of aniline derivatives.

-

Formation of the Carbamothioyl Intermediate: Reaction with thiophosgene (Cl₂C=S) to yield the isothiocyanate.

-

Coupling with Benzamide: Nucleophilic addition of benzamide to the isothiocyanate intermediate.

Critical Reaction Parameters

-

Temperature: Controlled between 0–5°C during thiophosgene reactions to prevent side reactions.

-

Catalysts: Triethylamine (TEA) or DMAP for acid scavenging and rate enhancement.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Challenges and Mitigation

-

Sulfur Instability: The carbamothioyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.

-

Regioselectivity: Bromine’s position is maintained via directing group strategies in electrophilic substitution .

Research Gaps and Future Directions

Structural Modifications

-

Electron-Withdrawing Substituents: Introducing -NO₂ or -CF₃ at the benzamide’s meta position to enhance target affinity .

-

Heterocyclic Replacements: Substituting the phenyl ring with pyridine or thiophene to modulate solubility.

Preclinical Development

-

ADMET Profiling: Assessing absorption, distribution, and toxicity in rodent models.

-

Target Identification: Using chemoproteomics to map protein binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume